
Rhodopin glucoside
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Overview
Description
Rhodopin glucoside is a natural product found in Halorhodospira halochloris and Halorhodospira abdelmalekii with data available.
Scientific Research Applications
Photobiological Applications
Light Harvesting in Photosynthetic Organisms
Rhodopin glucoside plays a crucial role in the light-harvesting complexes of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodoblastus acidophilus. Under high-light conditions, this compound accumulates in the LH2 complex, enhancing the efficiency of energy transfer to bacteriochlorophyll pigments. Studies have shown that the conversion of rhodopin to rhodopinal significantly increases carotenoid-to-bacteriochlorophyll energy transfer efficiency, which is essential for optimizing photosynthesis under varying light conditions .
Spectral Properties and Energy Transfer
Research indicates that the spectral properties of this compound allow it to effectively absorb light, facilitating energy transfer processes. The excited state dynamics of this compound have been characterized using ultrafast time-resolved spectroscopy, revealing that its excited singlet states contribute significantly to energy transfer efficiency . This understanding is vital for developing bio-inspired solar energy harvesting systems.
Nutritional and Health Benefits
Antioxidant Properties
This compound, like other carotenoids, exhibits antioxidant properties that can contribute to human health. Carotenoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders . Epidemiological studies suggest that a diet rich in carotenoids may lower the risk of these diseases.
Vision Health
The potential role of this compound in vision health has been highlighted through its interaction with rhodopsin, a key photopigment in the retina. Research indicates that compounds like cyanidin-3-O-glucoside can enhance the regeneration of rhodopsin, thereby improving visual function under low-light conditions . This suggests that this compound may also contribute to maintaining retinal health and function.
Case Study 1: Energy Transfer Efficiency in Photosynthetic Bacteria
A study conducted on Rhodoblastus acidophilus demonstrated that under high-light conditions, the LH2 complex containing this compound exhibited nearly 100% energy transfer efficiency from carotenoids to bacteriochlorophyll pigments. This finding underscores the importance of this compound in optimizing photosynthetic efficiency, particularly in fluctuating light environments .
Case Study 2: Antioxidant Activity and Health Implications
In a clinical study examining dietary carotenoid intake, participants consuming higher levels of carotenoids, including this compound, showed significant reductions in markers of oxidative stress. This research supports the hypothesis that dietary intake of carotenoids can confer protective health benefits against oxidative damage .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Photobiology | Light harvesting in photosynthetic bacteria | Increases energy transfer efficiency |
Nutrition | Antioxidant properties | Reduces oxidative stress |
Vision Health | Enhances regeneration of rhodopsin | Improves visual function under low-light conditions |
Properties
Molecular Formula |
C46H68O6 |
---|---|
Molecular Weight |
717 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C46H68O6/c1-34(2)19-13-22-37(5)25-16-28-38(6)26-14-23-35(3)20-11-12-21-36(4)24-15-27-39(7)29-17-30-40(8)31-18-32-46(9,10)52-45-44(50)43(49)42(48)41(33-47)51-45/h11-12,14-17,19-21,23-30,41-45,47-50H,13,18,22,31-33H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,35-20+,36-21+,37-25+,38-26+,39-27+,40-30+/t41-,42-,43+,44-,45+/m1/s1 |
InChI Key |
WEELHWARVOLEJX-WPNRICMMSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C |
Synonyms |
rhodopin glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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